molecular formula C17H18O2 B3183483 Ethyl 4-phenethylbenzoate CAS No. 785-79-5

Ethyl 4-phenethylbenzoate

Cat. No.: B3183483
CAS No.: 785-79-5
M. Wt: 254.32 g/mol
InChI Key: NGNHJRTXZFMMKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-phenethylbenzoate is an organic compound with the molecular formula C15H14O2. It is a member of the ester family, characterized by the presence of an ester functional group. This compound is known for its applications in various scientific research fields and industrial processes .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-phenethylbenzoate can be synthesized through the esterification of 4-phenethylbenzoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using advanced techniques like reactive distillation. This method allows for the efficient separation of the ester product from the reaction mixture, enhancing the overall yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-phenethylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-phenethylbenzoate has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl benzoate
  • Methyl 4-phenethylbenzoate
  • 4-phenethylbenzoic acid

Uniqueness

This compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Compared to ethyl benzoate, it has a longer phenethyl side chain, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in specialized applications where specific ester characteristics are required .

Properties

IUPAC Name

ethyl 4-(2-phenylethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-2-19-17(18)16-12-10-15(11-13-16)9-8-14-6-4-3-5-7-14/h3-7,10-13H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNHJRTXZFMMKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-phenethylbenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-phenethylbenzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-phenethylbenzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-phenethylbenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-phenethylbenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-phenethylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.